N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide is a thiazole-based small molecule characterized by a 5-bromothiophene substituent on the thiazole ring and a 3-fluorobenzamide moiety.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrFN2OS2/c15-12-5-4-11(21-12)10-7-20-14(17-10)18-13(19)8-2-1-3-9(16)6-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAVGHHGFAOJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imine derivatives, which this compound is a part of, have a broad spectrum of biological activities.
Mode of Action
It is known that a variety of imine derivatives have been synthesized via suzuki cross coupling of n - (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine with various arylboronic acids. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Imines are known to be key components of pigments, dyes, polymer stabilizers, corrosion inhibitors and are also used as catalysts and intermediates of various organic reactions. This suggests that the compound might affect similar biochemical pathways.
Result of Action
It is known that imines are pharmaceutically well known for broad spectrum biological activities including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, antihelmintic and many others. This suggests that the compound might have similar effects.
Action Environment
It is known that the compound is a solid at 20°c, suggesting that it might be stable under normal environmental conditions.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Notes:
- Compound 6a : The acetamide group and methoxy/hydroxy substituents contribute to COX inhibition, whereas the target’s fluorobenzamide may favor different enzyme interactions .
- MS8: The phenoxy group in MS8 increases lipophilicity, which could enhance membrane permeability compared to the target’s fluorobenzamide .
Analogues with Halogen or Heterocyclic Variations
Notes:
- Dual Bromine Analogue : The additional bromine in 3-bromo-N-[4-(5-bromothiophen-2-yl)-...] may enhance electrophilicity but reduce solubility compared to the target compound .
- Compound 14 : The chloro-fluorophenyl group and acetamide moiety suggest selectivity for kinase targets, contrasting with the target’s benzamide .
Physicochemical and Pharmacokinetic Properties
- Target Compound : Predicted pKa ~6.91 (analogous to ), suggesting moderate solubility at physiological pH. Molecular weight (444.16) may limit blood-brain barrier penetration.
- N-(4-tert-butyl...-3-fluorobenzamide : Lower molecular weight (278.35) and tert-butyl group improve solubility and metabolic stability .
- MS8: Higher lipophilicity (logP ~3.5 estimated) due to phenoxy group, favoring cellular uptake .
Table 3. Key Structural Determinants of Bioactivity
Q & A
Basic: What are the key considerations for synthesizing N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide in a laboratory setting?
Answer:
Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of a thiourea precursor with α-halo ketones under basic conditions .
- Amide coupling : Reaction of 3-fluorobenzoyl chloride with the thiazole-2-amine intermediate in pyridine or DMF, monitored via thin-layer chromatography (TLC) .
- Purification : Recrystallization (e.g., using methanol) or column chromatography to isolate the final product .
Optimization tips : Control reaction temperature (often 0–25°C), use anhydrous solvents, and employ inert atmospheres to prevent oxidation .
Basic: How can researchers confirm the structural identity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons, bromothiophene, and fluorobenzamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : Assess purity (>95% is typical for biological assays) .
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (e.g., hydrogen-bonding patterns in thiazole rings) .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS .
- Off-target effects : Use knockout models or competitive binding assays to validate target specificity .
Recommendation : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate results across independent labs .
Advanced: How does the bromothiophene-thiazole scaffold influence the compound’s mechanism of action?
Answer:
- Electron-withdrawing effects : The 5-bromo group on thiophene enhances electrophilicity, facilitating interactions with enzyme active sites (e.g., kinase inhibition) .
- Hydrogen-bonding networks : The thiazole nitrogen and fluorobenzamide carbonyl form critical hydrogen bonds with targets like PFOR (pyruvate:ferredoxin oxidoreductase), disrupting microbial energy metabolism .
- Lipophilicity : The bromothiophene moiety improves membrane permeability, as shown in logP calculations (~3.2) .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Substituent modifications : Replace the 5-bromo group with trifluoromethyl (CF₃) for enhanced metabolic resistance .
- Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) on the fluorobenzamide to delay hepatic clearance .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with cytochrome P450 enzymes and adjust substituents accordingly .
Validation : Perform microsomal stability assays and compare half-lives (t₁/₂) of derivatives .
Advanced: What are the challenges in translating in vitro activity to in vivo efficacy for this compound?
Answer:
- Pharmacokinetics : Poor oral bioavailability due to low solubility. Use nanoformulations (e.g., liposomes) or co-solvents (e.g., PEG 400) .
- Toxicity : Screen for off-target effects in primary hepatocytes and assess IC₅₀ ratios between cancerous/normal cells .
- Metabolite identification : Use LC-MS/MS to detect reactive metabolites that may cause toxicity .
Basic: What solvents and conditions are optimal for storing this compound?
Answer:
- Storage : Dry, airtight containers under nitrogen at −20°C to prevent hydrolysis of the amide bond .
- Solubility : DMSO (for biological assays) or dichloromethane (for synthetic reactions). Avoid aqueous buffers with pH > 8 to prevent degradation .
Advanced: How can computational methods aid in optimizing this compound’s selectivity?
Answer:
- Molecular Dynamics (MD) simulations : Model binding to off-target proteins (e.g., hERG) and adjust substituents to reduce affinity .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for modified derivatives to prioritize synthesis .
- Pharmacophore mapping : Identify critical interaction points (e.g., halogen bonds) for target engagement .
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